molecular formula C7H8Br2OS4 B161590 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one CAS No. 128258-75-3

4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one

Cat. No. B161590
M. Wt: 396.2 g/mol
InChI Key: ODDAPRBXTHQCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one, also known as BBS, is a sulfur-containing compound that has been widely used in scientific research for its unique properties. BBS has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is not fully understood. However, it is believed to act as a thiol-reactive agent, forming covalent bonds with cysteine residues in proteins. This can lead to the disruption of protein-protein interactions and the inhibition of enzymatic activity. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells.

Biochemical And Physiological Effects

4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and thioredoxin reductase. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has also been shown to induce oxidative stress and apoptosis in cancer cells. In addition, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been shown to have anti-inflammatory properties, potentially through the inhibition of NF-κB signaling.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one in lab experiments is its ability to selectively modify cysteine residues in proteins. This can be useful for studying protein-protein interactions and enzymatic activity. However, 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are many potential future directions for research involving 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one. One area of interest is the development of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one-based therapeutics for the treatment of cancer and inflammation. Another area of interest is the use of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one as a tool for studying protein-protein interactions and enzymatic activity. Additionally, there is potential for the development of new synthetic methods for 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one and related compounds.

Synthesis Methods

4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one can be synthesized through a multi-step process involving the reaction of 2-chloroethanethiol with sodium hydrosulfide, followed by the reaction of the resulting thiol with 1,2-dibromoethane. The final product is obtained by reacting the resulting bis(2-bromoethyl)thiol with carbon disulfide. The synthesis of 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been widely used in scientific research for its unique properties. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science. 4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one has been used as a tool for studying protein-protein interactions, as well as for investigating the role of sulfur-containing compounds in biological systems. It has also been used as a potential therapeutic agent for various diseases, including cancer and inflammation.

properties

CAS RN

128258-75-3

Product Name

4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one

Molecular Formula

C7H8Br2OS4

Molecular Weight

396.2 g/mol

IUPAC Name

4,5-bis(2-bromoethylsulfanyl)-1,3-dithiol-2-one

InChI

InChI=1S/C7H8Br2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2

InChI Key

ODDAPRBXTHQCAF-UHFFFAOYSA-N

SMILES

C(CBr)SC1=C(SC(=O)S1)SCCBr

Canonical SMILES

C(CBr)SC1=C(SC(=O)S1)SCCBr

synonyms

4,5-Bis-(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one

Origin of Product

United States

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